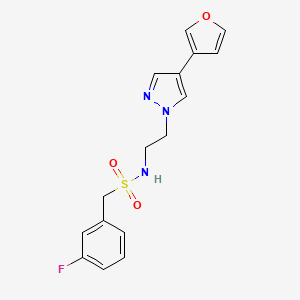

1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c17-16-3-1-2-13(8-16)12-24(21,22)19-5-6-20-10-15(9-18-20)14-4-7-23-11-14/h1-4,7-11,19H,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIAMJMYAHSPRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group (if present) on the fluorophenyl ring can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Furanones, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s effects are mediated through binding interactions, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Sulfonamide Motifs

Compound A : N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide

- Key Features :

- Chromen-4-one and pyrazolo[3,4-d]pyrimidine core.

- Dual fluorophenyl substituents and methanesulfonamide.

- Data :

- Higher molecular weight (603 vs. ~450 estimated for the target compound) may reduce bioavailability.

Compound B : N-(3-(1-Benzoyl-5-(2-Ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Key Features :

- 4,5-Dihydropyrazole core with ethoxyphenyl and benzoyl groups.

- Data: Docking Score: Notable antiviral activity in silico .

- Comparison :

- The dihydropyrazole core may confer conformational rigidity, whereas the target compound’s pyrazole-furan system offers planar aromaticity.

- Ethoxy group in Compound B vs. furan in the target compound: Furan’s electron-rich nature could enhance binding to polar active sites.

Compound C : N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide

- Key Features :

- Ethanesulfonamide and chlorophenyl substituents.

- Data :

- Comparison :

- Ethanesulfonamide vs. methanesulfonamide: Longer alkyl chain may increase lipophilicity.

- Chlorophenyl vs. fluorophenyl: Differences in electronegativity and steric bulk could alter target selectivity.

Functional Group Variations and Pharmacokinetic Implications

- Sulfonamide Variations : Methanesulfonamide (target) offers a balance between solubility and membrane permeability, whereas ethanesulfonamide (Compound C) increases hydrophobicity.

- Aromatic Substituents : Fluorophenyl groups (target, Compound A) improve metabolic stability compared to chlorophenyl (Compound C) .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

- Suzuki-Miyaura cross-coupling to attach the 3-fluorophenyl group to a pyrazole intermediate .

- Nucleophilic substitution to introduce the methanesulfonamide group using methanesulfonyl chloride under basic conditions .

- Heterocyclic assembly of the pyrazole-furan moiety via cyclization reactions, optimized with solvents like ethanol or DMF and catalysts such as triethylamine . Yield optimization requires precise control of temperature, pH, and reaction time, followed by purification via recrystallization or chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the connectivity of the fluorophenyl, pyrazole, and sulfonamide groups .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .

- Mass Spectrometry (MS) : For molecular weight verification and structural elucidation .

Q. What are the key structural features influencing the compound’s reactivity?

The compound’s reactivity is driven by:

- Electron-withdrawing 3-fluorophenyl group , enhancing electrophilic substitution potential .

- Sulfonamide group (-SO₂NH₂) , enabling hydrogen bonding and interactions with biological targets .

- Pyrazole-furan heterocycles , which participate in π-π stacking and dipole interactions critical for bioactivity .

Advanced Research Questions

Q. How can crystallographic data resolve the compound’s 3D structure?

- Single-crystal X-ray diffraction using programs like SHELXL ( ) provides atomic-level resolution of bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) .

- Challenges include obtaining high-quality crystals due to the compound’s flexibility; co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve success .

Q. How do computational methods elucidate interactions with biological targets?

- Molecular docking and QSAR studies predict binding affinities to enzymes (e.g., COX-2) by analyzing electronic and steric effects of substituents .

- Molecular dynamics simulations assess conformational stability in aqueous or lipid environments, guiding structural modifications for enhanced pharmacokinetics .

Q. What strategies address contradictions in reported biological activities of similar derivatives?

- Systematic SAR analysis : Compare substituent effects (e.g., 3-fluorophenyl vs. 4-methylphenyl) on enzyme inhibition profiles .

- Orthogonal assay validation : Use both in vitro (e.g., enzyme inhibition) and in silico (e.g., docking) methods to confirm target specificity .

Q. What challenges arise in optimizing synthetic yield, and how are they mitigated?

- Low yields in cross-coupling steps due to steric hindrance; solutions include microwave-assisted synthesis or alternative catalysts (e.g., Pd/C) .

- Byproduct formation during sulfonamide introduction; optimize stoichiometry and use scavengers like molecular sieves .

Methodological Notes

- Crystallography : Prioritize SHELX software for refinement due to its robustness in handling flexible molecules .

- Bioactivity Screening : Combine high-throughput assays (e.g., fluorescence polarization) with SPR (surface plasmon resonance) for kinetic analysis .

- Stability Storage : Store at -20°C in amber vials to prevent photodegradation; confirm stability via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.